6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound characterized by a benzoic acid core substituted with a methyl group and a piperidin-1-ylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidin-1-ylsulfonyl Phenyl Intermediate: This step involves the sulfonylation of a phenyl ring with piperidine, typically using a sulfonyl chloride reagent under basic conditions.
Coupling with Benzoic Acid Derivative: The piperidin-1-ylsulfonyl phenyl intermediate is then coupled with a benzoic acid derivative, often through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The piperidin-1-ylsulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
- 6-Methyl-2-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-6-5-7-17(18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGMQNAUDPULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692369 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-07-0 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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